![molecular formula C17H14ClNO2 B1456395 (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one CAS No. 912356-09-3](/img/structure/B1456395.png)
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Overview
Description
The compound (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one is a complex organic molecule with a unique structure. It belongs to the class of dibenzooxepino compounds, which are known for their diverse biological activities. This compound is characterized by its fused ring system, which includes a pyrrolone moiety and a chlorinated dibenzooxepine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzooxepine Core: This step involves the cyclization of a suitable precursor to form the dibenzooxepine core. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Pyrrolone Moiety: The pyrrolone ring is introduced through a series of condensation reactions, often involving amines and carbonyl compounds.
Chlorination: The final step involves the selective chlorination of the molecule to introduce the chlorine atom at the desired position. This step may require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Biological Activities
Antipsychotic Properties:
The compound is recognized as an atypical antipsychotic agent, primarily due to its action on serotonin (5HT2A) and dopamine (D2) receptors. Asenapine, a derivative of this compound, acts as an antagonist at these receptors, leading to alterations in neurotransmitter activity that can help manage symptoms of schizophrenia and bipolar disorder .
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antibacterial agents .
Anticancer Potential:
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell growth and survival .
Pharmacological Insights
Mechanism of Action:
The pharmacodynamics of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves its interaction with neurotransmitter receptors in the brain. By blocking serotonin and dopamine receptors, it disrupts normal signaling pathways which can lead to therapeutic effects in psychiatric disorders .
Pharmacokinetics:
The compound demonstrates rapid absorption when administered sublingually, which is crucial for achieving effective plasma concentrations quickly in clinical settings. This characteristic is particularly beneficial for patients requiring immediate symptom relief from acute psychotic episodes.
Table 1: Summary of Research Findings on Applications
Mechanism of Action
The mechanism of action of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzooxepines: Compounds with similar dibenzooxepine cores but different substituents.
Pyrrolones: Compounds with similar pyrrolone moieties but different fused ring systems.
Uniqueness
The uniqueness of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one lies in its specific combination of structural features, including the chlorinated dibenzooxepine core and the pyrrolone moiety. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
The compound (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one is an atypical antipsychotic known for its complex structure and significant pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H12ClNO2
- Molecular Weight : 297.74 g/mol
This compound primarily acts as an antagonist at various neurotransmitter receptors:
- Serotonin Receptors : It has a high affinity for 5HT receptors (5HT2A), contributing to its mood-stabilizing effects.
- Dopamine Receptors : It also antagonizes D2 receptors, which is crucial for its antipsychotic properties .
The antagonistic action disrupts normal neurotransmitter signaling pathways in the brain, leading to alterations in mood and behavior.
Pharmacological Effects
The biological activity of this compound has been extensively studied in various contexts:
- Antipsychotic Activity : Asenapine (the marketed form of this compound) is effective in treating schizophrenia and bipolar disorder by alleviating psychotic symptoms and stabilizing mood .
- Neuroprotective Effects : Research indicates potential neuroprotective properties that may benefit cognitive function in neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Clinical Studies
A clinical trial involving asenapine demonstrated significant improvements in patients with schizophrenia compared to placebo groups, with a notable reduction in positive and negative symptoms of the disorder .
Pharmacogenomic Insights
Studies have shown that genetic variations in metabolizing enzymes (e.g., CYP2D6) can influence the efficacy and safety of asenapine treatment. Patients with certain genotypes may experience altered drug metabolism leading to different therapeutic outcomes .
Summary of Biological Activities
Pharmacokinetics Overview
Parameter | Details |
---|---|
Absorption | Rapid absorption via sublingual route |
Metabolism | Primarily metabolized by CYP enzymes |
Elimination | Renal excretion of metabolites |
Properties
IUPAC Name |
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRQBJYWHVRTCP-XJKSGUPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735843 | |
Record name | (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912356-09-3 | |
Record name | (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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